2-(4-Fluorophenoxy)propanoic acid
Overview
Description
2-(4-Fluorophenoxy)propanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been synthesized and studied for various applications, including as intermediates for herbicides and for their anticancer activities. These compounds typically involve the introduction of a fluorine atom and a phenoxy group into a propanoic acid framework, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of related fluorophenoxy propanoic acid derivatives often involves the reaction of a fluorinated benzaldehyde with an amino acid, such as alpha-alanine, in a solvent like ethanol. The reaction proceeds through a Schiff base formation to yield the desired product, which is then characterized using spectroscopic methods such as NMR, FTIR, and Raman spectroscopy . Another approach involves the reaction of fluorinated phenols with acetic acids or their derivatives to form esters, which can be further modified to produce the target compounds .
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using a combination of spectroscopic techniques. NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, while FTIR and Raman spectroscopy give insights into the vibrational modes of the molecules. The ground-state geometries of these compounds can be optimized using computational methods such as density functional theory (DFT), and the theoretical vibrational wavenumbers can be calculated and compared with experimental data to validate the structures .
Chemical Reactions Analysis
The fluorophenoxy propanoic acid derivatives can undergo various chemical reactions, depending on their functional groups. For example, they can participate in esterification reactions to form benzoxazine rings, which are useful in materials science . They can also be used as intermediates in the synthesis of herbicides through nucleophilic substitution reactions . The presence of the fluorine atom and the phenoxy group can influence the reactivity and the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenoxy propanoic acid derivatives are influenced by the presence of the fluorine atom and the phenoxy group. Fluorine is highly electronegative, which can affect the acidity of the propanoic acid moiety and the overall polarity of the molecule. The phenoxy group can contribute to the stability of the compound and its ability to form hydrogen bonds. These properties are important for the application of these compounds as herbicides and in other materials science applications .
Relevant Case Studies
Several of the papers discuss the potential applications of these compounds. For instance, one study tested the anticancer activity of a related compound against the Hela cell line, finding a moderate level of activity . Another paper explored the use of a related compound as a renewable building block for the synthesis of polybenzoxazine, a class of polymers with desirable thermal and thermo-mechanical properties . These case studies demonstrate the versatility and potential utility of fluorophenoxy propanoic acid derivatives in various fields.
Scientific Research Applications
Phloretic Acid as an Alternative in Material Science
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, a compound related to 2-(4-Fluorophenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science, especially for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of phloretic acid as a sustainable alternative in materials science (Acerina Trejo-Machin et al., 2017).
Hydrolysis and Adsorption Studies in Soil
A study on cyhalofop-butyl, a derivative of 2-(4-Fluorophenoxy)propanoic acid, investigated its hydrolysis and adsorption on soil colloids. This research is crucial for understanding the environmental behavior of such compounds, especially in the context of agricultural chemistry (M. V. Pinna et al., 2008).
Photodegradation Studies in Aqueous Systems
The photodegradation of cyhalofop-butyl and its primary metabolite, both derivatives of 2-(4-Fluorophenoxy)propanoic acid, was studied in water. Understanding the degradation pathways of these compounds under different environmental conditions is vital for assessing their environmental impact and persistence (M. V. Pinna & A. Pusino, 2011).
Green Synthesis and Antioxidant Potential
N′-Benzylidene-2-(2-Fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were evaluated for their antioxidant potential. This research indicates the potential pharmaceutical applications of such compounds, especially those with specific substituents (Muhammad Zaheer et al., 2015).
Anti-Inflammatory Activities in Herbal Medicine
Research on the tender leaves of Eucommia ulmoides Oliv. identified compounds similar to 2-(4-Fluorophenoxy)propanoic acid with anti-inflammatory activities. This study enriches the chemical knowledge of Eucommia ulmoides and its potential medicinal properties (Xiaolei Ren et al., 2021).
Synthesis and Characterization in Chemistry
The synthesis of p-fluorophenoxy propionic acid by phase transfer catalysis demonstrates a methodological advancement in the field of chemical synthesis. This research contributes to the development of efficient synthesis methods for similar compounds (Wu Li-huan, 2006).
properties
IUPAC Name |
2-(4-fluorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVLMXDHGGRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)propanoic acid | |
CAS RN |
2967-70-6 | |
Record name | 2-(4-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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